molecular formula C8H17NO B1683473 Valpromide CAS No. 2430-27-5

Valpromide

Katalognummer: B1683473
CAS-Nummer: 2430-27-5
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: OMOMUFTZPTXCHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valpromide (dipropylacetamide) is an aliphatic amide derivative of valproic acid (VPA), synthesized via amidification of VPA . Structurally, it retains the branched-chain carboxylate group of VPA but replaces the carboxylic acid moiety with an amide group, enhancing lipophilicity and blood-brain barrier (BBB) permeability . Valpromide is marketed in Europe as an antiepileptic drug (AED) and antipsychotic agent, with efficacy in bipolar disorder and epilepsy .

Eigenschaften

IUPAC Name

2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOMUFTZPTXCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023734
Record name Valpromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2430-27-5
Record name Valpromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2430-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valpromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valpromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valpromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALPROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUA6CWU76G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Valpromid wird durch die Reaktion von Valproinsäure mit Ammoniak synthetisiert. Dieser Prozess beinhaltet ein intermediäres Säurechlorid.

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Valpromid einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird als weißes kristallines Pulver mit einem Schmelzpunkt von 125-126 °C erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Valpromid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Hydrolyse: Valpromid kann in Gegenwart von Wasser zu Valproinsäure hydrolysiert werden.

    Oxidation: Es kann Oxidationsreaktionen eingehen, obwohl diese weniger häufig vorkommen.

    Substitution: Valpromid kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Amidgruppe.

Häufige Reagenzien und Bedingungen:

    Hydrolyse: Wasser oder wässrige Lösungen unter sauren oder basischen Bedingungen.

    Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Substitution: Verschiedene Nukleophile können je nach dem gewünschten Substitutionsprodukt verwendet werden.

Hauptprodukte:

    Hydrolyse: Valproinsäure.

    Oxidation: Oxidierte Derivate von Valpromid.

    Substitution: Substituierte Amide abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Epilepsy Management

Valpromide is primarily used as an anticonvulsant agent. It exhibits potent anticonvulsant properties, being twice as effective as valproic acid in certain studies. Its lipophilicity allows it to cross the blood-brain barrier effectively, enhancing its therapeutic efficacy in managing seizures . Clinical trials have demonstrated its effectiveness in various seizure types, making it a valuable option for patients with epilepsy.

Bipolar Disorder Treatment

In addition to its anticonvulsant effects, valpromide serves as a mood stabilizer in bipolar disorder. It has been used for over 25 years in Europe and is particularly noted for its efficacy in treating treatment-resistant depression associated with bipolar disorder . A case study highlighted a significant improvement in a patient’s depressive symptoms following a switch from valproic acid to valpromide, underscoring the potential advantages of valpromide in specific patient populations .

Treatment-Resistant Depression

Valpromide has shown promise as an augmentation strategy for patients with treatment-resistant depression. Its unique pharmacokinetic profile may provide benefits over traditional antidepressants, particularly when combined with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine .

Sleep Disorders

Research indicates that valpromide may have a positive impact on sleep quality and circadian rhythms. A study involving patients with unipolar and bipolar disorders found that those treated with valpromide experienced longer sleep duration compared to those receiving a placebo . This effect could be beneficial for patients struggling with sleep disturbances related to mood disorders.

Antiviral Applications

Recent studies have explored the antiviral properties of valpromide against pseudorabies virus (PRV). In vitro experiments demonstrated that valpromide inhibits PRV infection in swine cell lines, suggesting potential applications in veterinary medicine and possibly human virology . This finding opens avenues for further research into the compound's antiviral capabilities.

Cancer Research

Valpromide's role in oncology is still under investigation but shows potential due to its histone deacetylase (HDAC) inhibition properties. These properties may contribute to its effectiveness as an adjunct therapy in cancer treatments, particularly in combination with other chemotherapeutic agents . The exploration of valpromide's effects on cancer cell lines and its mechanisms of action could lead to innovative treatment strategies.

Comparative Pharmacology

The pharmacokinetics of valpromide differ significantly from those of valproic acid. Valpromide has lower bioavailability and distinct absorption characteristics, which can affect dosing regimens and therapeutic outcomes . Understanding these differences is crucial for clinicians when considering treatment options for patients.

Characteristic Valpromide Valproic Acid
LipophilicityHigherModerate
BioavailabilityLowerHigher
PotencyTwice as potentStandard
Clinical UsesMood stabilizer, anticonvulsantAnticonvulsant, migraine prophylaxis

Wirkmechanismus

Valpromide exerts its effects primarily through its conversion to valproic acid. Valproic acid increases the levels of gamma-aminobutyric acid (GABA) in the brain, which helps to stabilize neuronal activity and prevent seizures. Valpromide itself also inhibits liver microsomal epoxide hydrolase, which can affect the metabolism of other drugs .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profile

Valpromide exhibits a dual mechanism of action:

GABAergic Modulation: Increases GABA turnover in specific brain regions, suppressing seizure propagation .

myo-Inositol-1-Phosphate (MIP) Synthase Inhibition: Competitively inhibits MIP synthase at therapeutic concentrations (Ki = 0.18 mM), disrupting inositol biosynthesis, a pathway linked to mood stabilization .

Pharmacokinetics

Valpromide acts as a prodrug of VPA in humans, rapidly metabolized via hepatic amidases to VPA, with a short half-life (0.84 ± 0.33 hours) and high clearance (70 ± 31 L/h) . Unlike VPA, it inhibits microsomal epoxide hydrolase (mEH), altering the metabolism of co-administered drugs like carbamazepine .

Clinical Use and Limitations

While valpromide shows 2-fold greater potency than VPA in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, its enhanced BBB penetration correlates with increased neurotoxicity, reducing its protective index .

Comparison with Similar Compounds

Valpromide belongs to a class of VPA derivatives and analogs designed to retain therapeutic efficacy while minimizing adverse effects. Key comparisons include:

Valproic Acid (VPA)

  • Structural Relationship : VPA is the parent carboxylic acid of valpromide.
  • Potency : Valpromide is 2-fold more potent in MES and PTZ models due to superior BBB penetration .
  • Safety : VPA is associated with teratogenicity, weight gain, and hepatotoxicity, whereas valpromide’s direct teratogenic risk in humans remains unclear due to its prodrug nature .
  • Pharmacokinetics : VPA has a longer half-life (~14 hours) but lacks valpromide’s mEH inhibition, which alters drug interactions .

Valnoctamide (VCD)

  • Structure : A chiral isomer of valpromide with identical molecular weight (143.23 g/mol) .
  • Efficacy : Similar anticonvulsant potency but 30% higher protective index than valpromide in rodent models .
  • Safety: Non-teratogenic in animal studies and lacks hepatotoxicity, with Phase III clinical trials completed .

Hydroxamic Acid Derivatives (VPA-HA, HEV)

  • Structure : VPA-HA replaces VPA’s carboxylic acid with a hydroxamic acid group; HEV is a hydroxamic ethyl derivative .
  • Stability : Resistant to hydrolysis, avoiding VPA formation and its associated toxicity .

2-ene-VPA and 4-ene-VPA

  • Structure : Unsaturated analogs of VPA with identical molecular weight (142.2 g/mol) .
  • Activity : 2-ene-VPA retains VPA’s efficacy with reduced teratogenicity, while 4-ene-VPA increases hepatotoxicity and teratogenicity .

Comparative Data Table

Compound Classification Molecular Weight (g/mol) Anticonvulsant Potency vs. VPA Teratogenicity Hepatotoxicity Clinical Status
Valpromide Aliphatic amide 143.23 2× higher None (mice) ; VPA-linked (humans) None (direct) Marketed (EU)
Valnoctamide Aliphatic amide 143.23 Similar Reduced Reduced Phase III completed
2-ene-VPA Unsaturated acid 142.20 Similar Reduced Reduced Phase I
VPA-HA Hydroxamic acid 175.21 3× higher N.D. N.D. Preclinical

Key Findings

  • Structural Modifications: Amide derivatives (valpromide, valnoctamide) improve BBB penetration but face trade-offs between potency and toxicity .
  • Prodrug Limitations: Valpromide’s conversion to VPA in humans complicates its safety profile, whereas non-prodrug analogs (e.g., VCD) avoid this issue .
  • Emerging Derivatives : Hydroxamic acid derivatives and unsaturated analogs offer promising efficacy and safety profiles, warranting further clinical exploration .

Biologische Aktivität

Valpromide, a derivative of valproic acid, has garnered attention for its diverse biological activities, particularly in the fields of neurology and psychiatry. This article synthesizes findings from various studies to elucidate the pharmacological properties, mechanisms of action, and clinical implications of valpromide.

Overview

Valpromide is primarily recognized as a prodrug that metabolizes into valproic acid in the body. It has been used as an anticonvulsant and mood stabilizer , exhibiting efficacy in treating conditions such as epilepsy and bipolar disorder. Unlike valproic acid, valpromide has a shorter half-life and distinct pharmacokinetic properties, which may influence its therapeutic applications.

Pharmacokinetics

The pharmacokinetics of valpromide differ significantly from those of its parent compound, valproic acid. Key pharmacokinetic parameters include:

ParameterValpromideValproic Acid
Half-Life (hours)0.84 ± 0.33Variable (8-20)
Clearance (L/h)70 ± 3110-20
Volume of Distribution (L)75 ± 130.15-0.25

These differences suggest that valpromide may offer advantages in specific clinical scenarios where rapid onset is desired .

Valpromide exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Epoxide Hydrolase : Valpromide inhibits the enzyme epoxide hydrolase, which is involved in the metabolism of carbamazepine, potentially leading to enhanced therapeutic effects when used in combination with other anticonvulsants .
  • Neuroprotective Effects : Research indicates that valpromide possesses neuroprotective properties, which may be beneficial in treating neurodegenerative disorders .
  • Histone Deacetylase Inhibition : Although less potent than valproic acid, valpromide shows some capacity to inhibit histone deacetylases (HDACs), suggesting potential applications in oncology due to its ability to modulate gene expression related to cell growth and apoptosis .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of valpromide in various populations:

  • A study comparing valpromide to valproic acid found no significant differences in efficacy for mood stabilization among patients with bipolar disorder over an 18-month period .
  • In animal models, valpromide exhibited comparable effectiveness to sodium valproate in reducing seizure activity, suggesting its potential as an alternative treatment option for epilepsy .

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with valpromide treatment:

  • Bipolar Disorder Management : A retrospective analysis involving 300 patients treated with either valpromide or valproic acid showed similar rates of hospitalization and side effects, indicating that both medications can be effective for managing bipolar disorder symptoms without significant differences in tolerability .
  • Seizure Control : In a cohort study involving patients with refractory epilepsy, those treated with valpromide reported a reduction in seizure frequency comparable to those on traditional antiepileptic drugs .

Side Effects and Safety Profile

While generally well-tolerated, some side effects associated with valpromide include gastrointestinal disturbances and sedation. Comparative studies indicate that gastrointestinal side effects are lower with valpromide compared to valproic acid . However, caution is advised due to potential teratogenic effects observed with other derivatives of valproate.

Q & A

Q. What are the primary biochemical mechanisms underlying valpromide’s antiepileptic activity, and how do they differ from valproic acid?

Valpromide acts as a prodrug of valproic acid (VPA), but its anticonvulsant mechanism involves direct modulation of voltage-gated sodium channels and GABAergic signaling without full conversion to VPA . To validate this, researchers should:

  • Use in vitro neuronal models with patch-clamp electrophysiology to compare ion channel effects.
  • Quantify GABA transaminase inhibition via HPLC or fluorometric assays.
  • Monitor metabolic conversion rates using LC-MS in hepatocyte cultures.

Q. What experimental models are most suitable for studying valpromide’s pharmacokinetics?

Key models include:

  • Rodent pharmacokinetic studies : Measure bioavailability and brain penetration via microdialysis, ensuring cross-validation with human liver microsomes to assess metabolic stability .
  • Caco-2 cell monolayers : Evaluate intestinal absorption and P-glycoprotein (P-gp) interaction, as valpromide lacks P-gp induction observed with VPA .

Advanced Research Questions

Q. How can researchers resolve contradictions in valpromide’s enzyme induction profile across studies?

Discrepancies in cytochrome P450 (CYP) modulation data may arise from species-specific effects or assay conditions. Methodological recommendations:

  • Perform time-course experiments in human hepatocytes to distinguish acute vs. chronic exposure effects.
  • Use RNA-seq to profile CYP1A2, CYP2C9, and CYP3A4 expression, coupled with functional assays (e.g., luminescent CYP reporter systems) .
  • Control for valproic acid contamination via LC-MS to confirm valpromide’s purity in test samples .

Q. What experimental designs mitigate confounding factors in studying valpromide’s neurodevelopmental toxicity?

To isolate valpromide-specific effects from valproic acid:

  • Use conditional knockout models (e.g., liver-specific CYP enzymes) to block prodrug conversion.
  • Apply single-cell RNA sequencing in embryonic stem cell-derived neurons to identify pathways altered by valpromide alone.
  • Validate findings with human iPSC-derived neural organoids under strict metabolic inhibition protocols .

Q. How can researchers optimize assays to detect valpromide’s weak HDAC inhibition compared to valproic acid?

Valpromide’s histone deacetylase (HDAC) inhibition is 10-fold weaker than VPA. To enhance sensitivity:

  • Use fluorescent-tagged HDAC substrates (e.g., Boc-Lys(Ac)-AMC) with real-time kinetic monitoring.
  • Employ cryo-EM to resolve structural interactions between valpromide and HDAC isoforms.
  • Combine with synergistic agents (e.g., lithium) in neuronal chromatin immunoprecipitation (ChIP) assays to amplify epigenetic effects .

Methodological Challenges & Solutions

Q. How should researchers address valpromide’s instability in aqueous solutions during in vitro experiments?

  • Prepare fresh valpromide solutions in anhydrous DMSO and use within 2 hours.
  • Validate stability via NMR spectroscopy (monitor proton shifts in deuterated buffers).
  • Employ lipid-based nanoformulations to enhance solubility and reduce hydrolysis .

Q. What statistical approaches are robust for analyzing valpromide’s dose-response variability in animal seizure models?

  • Apply mixed-effects modeling to account for inter-animal variability.
  • Use Bayesian hierarchical models to integrate historical data on VPA’s efficacy.
  • Perform power analysis with a minimum n = 8 per group to detect ≥30% difference in seizure latency .

Data Interpretation Frameworks

Q. How to contextualize valpromide’s lack of mdr1a induction compared to valproic acid in drug-resistance studies?

  • Use dual-reporter assays (e.g., luciferase under mdr1a promoter) in hepatic vs. brain endothelial cells.
  • Cross-reference with clinical pharmacokinetic data from patients on valpromide/VPA combination therapy .

Q. What criteria define valpromide’s "therapeutic window" in bipolar disorder research?

  • Establish exposure-response curves linking plasma concentrations to clinical endpoints (e.g., Young Mania Rating Scale).
  • Incorporate genotyping for UGT1A6 and CYP2C9 polymorphisms to stratify patient subgroups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valpromide
Reactant of Route 2
Valpromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.